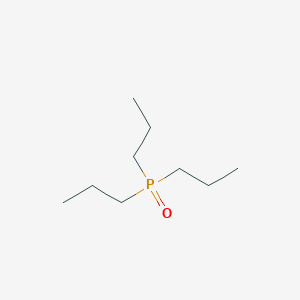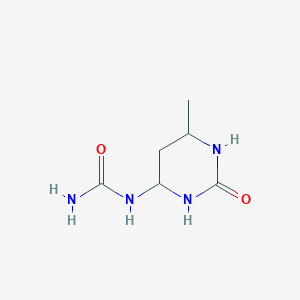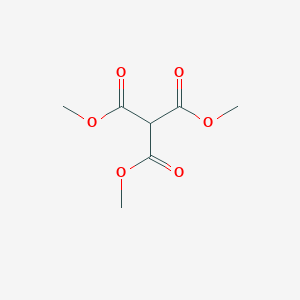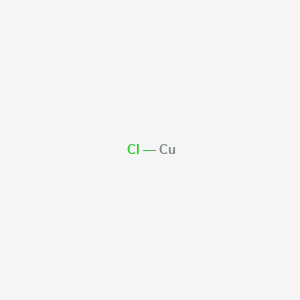
Copper(I) chloride
Overview
Description
Copper(I) chloride, also known as cuprous chloride, is the lower chloride of copper with the formula CuCl . It is a white solid that is sparingly soluble in water but very soluble in concentrated hydrochloric acid . Impure samples appear green due to the presence of copper(II) chloride (CuCl2) .
Synthesis Analysis
Copper(I) chloride can be prepared by the redox (synproportionation) reaction of copper(II) salt solution with powdered copper in the presence of alkali chloride . Alternatively, it can be prepared by boiling an acidic solution of copper(II) chloride with copper metal .Molecular Structure Analysis
Copper(I) chloride has the cubic zincblende crystal structure at ambient conditions . Upon heating to 408 °C, the structure changes to hexagonal . Several other crystalline forms of CuCl appear at high pressures .Chemical Reactions Analysis
Copper(I) chloride can react with Lewis bases . It dissolves in hydrochloric acid easily and in solutions that have ammonia in them . It absorbs carbon monoxide . It easily disproportionates into copper and copper(II) chloride . It reacts with ammonia and acetylene to make copper(I) acetylide, a reddish explosive .Physical And Chemical Properties Analysis
Copper(I) chloride is white when pure . It does not dissolve in water . It is green when in air because of conversion to copper(II) chloride . It has a molar mass of 98.999 g/mol , a density of 4.14 g/cm3 , a melting point of 423 °C , and a boiling point of 1,490 °C .Mechanism of Action
Safety and Hazards
Future Directions
Copper(I) chloride is used in various industries, including the dye and pigment industry, as a wood preservative, and in the field of organic synthesis . It’s also used in petrochemical processes and for the manufacturing of other copper compounds . Future research may focus on exploring new applications and improving the synthesis process .
properties
IUPAC Name |
chlorocopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Cu/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLHERUFWYNTN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuCl, ClCu | |
| Record name | copper(I) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(I)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White solid; Turns green on exposure to moist air, and blue to brown on exposure to light; [Merck Index] Insoluble in water (0.1 g/L); [Ullmann] Grey-tan to light green odorless powder; [Reference #2] | |
| Record name | Copper chloride (CuCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(I) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8055 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7758-89-6, 1344-67-8 | |
| Record name | Cuprous chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Copper chloride (CuCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



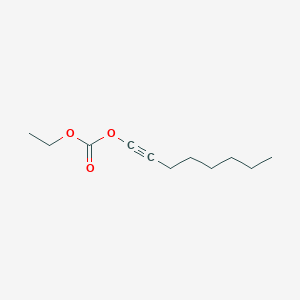
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
